molecular formula C23H19N2NaO8S2 B1603083 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt CAS No. 82944-37-4

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt

Cat. No.: B1603083
CAS No.: 82944-37-4
M. Wt: 538.5 g/mol
InChI Key: SVNACZCPWZXXSW-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt (CAS: 1833-57-4) is a complex anthracene derivative characterized by:

  • Anthracene backbone: A polycyclic aromatic hydrocarbon core enabling π-π interactions and intercalation with biomolecules like DNA .
  • Functional groups: A sulfonic acid group (enhancing water solubility), amino groups, and a 2,4,6-trimethyl-3-sulfophenyl substituent. These groups facilitate electrostatic interactions with proteins and enzymes .
  • Applications: Used in dye production, fluorescent probes, and pharmaceutical research due to its photophysical properties and biological activity .

Properties

IUPAC Name

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethyl-3-sulfoanilino)anthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O8S2.Na/c1-10-8-11(2)23(35(31,32)33)12(3)20(10)25-15-9-16(34(28,29)30)19(24)18-17(15)21(26)13-6-4-5-7-14(13)22(18)27;/h4-9,25H,24H2,1-3H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNACZCPWZXXSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232094
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt
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Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82944-37-4
Record name C.I. Acid Blue 129:1
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Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethyl-3-sulfophenyl)amino]-, sodium salt (1:1)
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Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt (CAS Number: 85153-93-1) is an anthraquinone derivative recognized for its diverse biological activities. This compound has garnered attention for its potential applications in neuroprotection, inhibition of sulfide production in bacteria, and interactions with cellular mechanisms.

Chemical Structure and Properties

The structure of 2-Anthracenesulfonic acid features multiple functional groups that contribute to its biological activity. Its molecular formula and specific properties are summarized below:

PropertyValue
CAS Number85153-93-1
Molecular WeightNot Available
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Neuroprotective Effects

Recent studies have demonstrated that anthraquinone derivatives exhibit neuroprotective properties. Specifically, anthraquinone-2-sulfonic acid (AQ2S), a related compound, has been shown to inhibit caspase activity and protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro assays revealed that AQ2S significantly reduced cell death and promoted cell viability under stress conditions by activating pro-survival pathways such as the AKT signaling pathway .

Key Findings:

  • Caspase Inhibition: AQ2S treatment resulted in decreased levels of activated caspase-3 in neuronal cultures subjected to stress .
  • AKT Activation: Co-treatment with AQ2S led to increased phosphorylation of AKT, indicating enhanced survival signaling in neurons .

Inhibition of Sulfide Production

Another notable biological activity of anthraquinones is their ability to inhibit sulfide production by sulfate-reducing bacteria. This property is particularly beneficial in environmental applications such as sewage treatment where sulfide generation is undesirable. The mechanism involves interference with the enzymatic processes that activate sulfate, leading to reduced energy reserves in bacteria .

Mechanism Overview:

  • Inhibition Pathway: Anthraquinones disrupt the ATP sulfurylase reaction essential for sulfate activation.
  • Applications: Potential uses include improving conditions in wastewater treatment and agricultural practices where sulfide toxicity is a concern .

Neuroprotection Case Study

A pivotal study investigated the neuroprotective effects of AQ2S on cultured cortical neurons. The study employed various assays to measure cell viability and cytotoxicity under oxidative stress conditions. Results indicated that:

  • Cell Viability: Co-treatment with 75 μM AQ2S significantly improved cell viability compared to untreated controls.
  • Cytotoxicity Markers: Decreased lactate dehydrogenase (LDH) release and increased ATP levels were observed in AQ2S-treated neurons .

Environmental Impact Study

Research on the inhibition of sulfide production highlighted the effectiveness of anthraquinones in controlling bacterial populations responsible for sulfide generation. The study demonstrated:

  • Efficacy: Specific anthraquinones were identified as potent inhibitors of sulfide production in controlled experiments with sulfate-reducing bacteria.
  • Practical Implications: These findings suggest potential applications in managing bacterial populations in various industrial processes .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique anthraquinone structure, which contributes to its functionality in various chemical processes. Its sulfonic acid group enhances solubility in water and facilitates interactions with other compounds.

Photochemical Applications

The compound serves as an in situ photochemical fluorescence probe . It forms charge-transfer complexes with other anthracenes, making it useful in studying photochemical reactions and mechanisms. This property has been utilized in various fluorescence-based assays to detect specific biomolecules or environmental pollutants .

Catalytic Role in Pulping Processes

In industrial applications, this compound acts as a catalyst in alkaline pulping processes . It enhances the efficiency of the soda pulping method used in the production of paper and other cellulose-based products. The catalytic activity is attributed to its ability to facilitate electron transfer reactions during the breakdown of lignin .

Inhibition of Sulfide Production

Research indicates that anthraquinone derivatives can inhibit sulfide production from sulfate-reducing bacteria. This application is particularly relevant in managing hydrogen sulfide generation in oil wells and sewage treatment facilities . The compound’s specific inhibitory effect allows for targeted control over bacterial populations without disrupting other beneficial microbial activities.

Environmental Monitoring

Due to its fluorescent properties, the compound is also used in environmental monitoring as a tracer for studying water quality and pollutant dispersion. Its ability to fluoresce under UV light makes it an effective tool for detecting contaminants in aquatic environments .

Dye Industry

The compound is utilized as a dye intermediate due to its vivid color properties and stability under various conditions. It is involved in synthesizing high-performance dyes used in textiles and other materials .

Case Study 1: Fluorescence Probing

A study demonstrated the effectiveness of 2-Anthracenesulfonic acid as a fluorescence probe for detecting heavy metals in water samples. The detection limit was found to be significantly lower than traditional methods, showcasing its potential for environmental applications .

Case Study 2: Pulping Efficiency

An industrial trial involving the use of this compound in soda pulping showed a 20% increase in cellulose yield compared to traditional methods without catalysts. This improvement highlights its practical application in enhancing pulp production efficiency .

Case Study 3: Microbial Inhibition

In laboratory settings, the compound was tested against various sulfate-reducing bacteria strains. Results indicated a significant reduction in sulfide production at concentrations as low as 10 ppm, confirming its potential use in industrial waste management systems .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Applications Toxicity Profile References
Target Compound 2,4,6-Trimethyl-3-sulfophenylamino group, monosodium salt 501.5 g/mol Dyes, enzyme inhibition, fluorescent probes Irritant (actual endpoint); mutagenicity concerns due to aromatic amines
5-Norbornene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro- Hexachloro-norbornene system ~388.8 g/mol Industrial synthesis Predicted irritant; higher distance metric (0.809) suggests lower similarity
1-Amino-2-bromo-4-hydroxyanthraquinone Bromine and hydroxyl groups on anthraquinone ~322.1 g/mol Antitumor agents, pigments Predicted irritant; distinct reactivity due to halogenation
Sodium 1-amino-4-p-toluidinoanthracene-2-sulphonate Toluidine substituent 627.66 g/mol Biochemical fluorescence assays High solubility; strong UV fluorescence
Procion MX Dye (CAS: 13324-20-4) Dichloro-s-triazinyl group 637.43 g/mol Textile dyeing Regulatory approval for industrial use; no significant mutagenicity reported

Toxicity and Regulatory Considerations

  • Mutagenicity: Aromatic amines in the target compound and C.I. Acid Blue 145 (CAS: 63589-10-6) raise concerns about metabolic activation into carcinogens. However, the target compound’s actual endpoint is irritant, whereas predictions for analogs vary .
  • Regulatory Status : Procion MX derivatives are approved for industrial use, while the target compound remains under assessment due to structural alerts .

Preparation Methods

Sulfonation and Amination

  • Sulfonation Conditions: The anthracene derivative is treated with concentrated sulfuric acid or oleum at elevated temperatures (80–150 °C) for several hours. The reaction time and temperature are optimized to achieve monosulfonation at the 2-position and sulfonation on the aniline substituent ring.

  • Amination Reaction: The sulfonated anthraquinone intermediate is reacted with 2,4,6-trimethyl-3-aminobenzenesulfonic acid or its sodium salt under reflux conditions in an aqueous or mixed solvent system. This allows nucleophilic attack on the activated aromatic carbon, forming the 4-((2,4,6-trimethyl-3-sulfophenyl)amino) substituent.

Oxidation to Anthraquinone Core

  • The intermediate is oxidized using mild oxidizing agents such as potassium dichromate in acidic medium or hydrogen peroxide under controlled conditions to convert the anthracene moiety into the 9,10-dioxoanthracene (anthraquinone) structure without degrading the sulfonic acid groups.

Isolation and Purification

  • The reaction mixture is cooled, and the product is precipitated by adjusting pH with sodium hydroxide to form the monosodium salt.

  • Purification is carried out by filtration, washing with water and organic solvents, and drying under vacuum.

  • Further purification may involve recrystallization from aqueous ethanol or other suitable solvents to achieve high purity.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Sulfonation Concentrated H2SO4 or Oleum 100–150 4–8 70–85 Selective sulfonation at 2-position
Amination 2,4,6-Trimethyl-3-aminobenzenesulfonic acid Reflux (aqueous) 6–12 65–80 Formation of amino substituent at 4-position
Oxidation K2Cr2O7 / H2SO4 or H2O2 50–80 2–4 75–90 Conversion to anthraquinone core
Neutralization & Salt Formation NaOH or Na2CO3 Room temp 1–2 Quantitative Formation of monosodium salt

Research Findings and Optimization

  • Selectivity: Research indicates that controlling sulfonation temperature and time is critical to avoid polysulfonation and maintain monosulfonic acid substitution at the 2-position, which is essential for the compound's dye properties.

  • Amination Efficiency: Using the sodium salt form of the aminobenzenesulfonic acid improves solubility and reaction rate, enhancing coupling yield.

  • Oxidation Conditions: Mild oxidation prevents degradation of sensitive sulfonic acid groups and amino substituents, preserving the integrity of the molecule.

  • Purity: The monosodium salt form shows improved water solubility and stability, facilitating its use in dyeing and analytical applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Purpose Critical Parameters
Sulfonation Concentrated H2SO4 / Oleum Introduce sulfonic acid groups Temperature, time, acid strength
Amination 2,4,6-Trimethyl-3-aminobenzenesulfonic acid Attach amino substituent Solvent system, reflux time
Oxidation Potassium dichromate / H2O2 Form anthraquinone dione Oxidant concentration, temp
Neutralization NaOH / Na2CO3 Convert acid to monosodium salt pH control
Purification Recrystallization solvents Remove impurities Solvent choice, temperature

This synthesis approach is supported by patent literature and chemical databases indicating the compound's structure and functional groups, which guide the selection of reagents and conditions for selective substitution and oxidation steps. While no single comprehensive published experimental protocol is publicly detailed, the outlined methodology aligns with standard anthraquinone dye synthesis practices and the chemical nature of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this anthracenesulfonic acid derivative, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves sulfonation and amination steps. For example, sulfonation of anthraquinone precursors under controlled pH (e.g., using oleum at 80–120°C) ensures proper sulfonic acid group introduction. Subsequent coupling with 2,4,6-trimethyl-3-sulfophenylamine requires precise stoichiometry and reflux in polar aprotic solvents (e.g., DMF) to avoid byproducts . Yield optimization may involve monitoring intermediates via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer: Use a combination of:

  • Elemental analysis (C, H, N, S content) to confirm empirical formula.
  • FT-IR spectroscopy to identify sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic protons and confirm substitution patterns .

Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?

  • Methodological Answer: The compound is highly soluble in water due to sulfonate groups. For stability testing:

  • Conduct UV-Vis spectral scans (300–600 nm) in buffered solutions (pH 2–12) to detect degradation (e.g., anthraquinone ring reduction or sulfonate hydrolysis). Stability is typically highest at neutral pH .

Advanced Research Questions

Q. How do electronic effects of the 2,4,6-trimethyl-3-sulfophenyl substituent influence spectroscopic properties or reactivity?

  • Methodological Answer: The electron-withdrawing sulfophenyl group polarizes the anthracene ring, red-shifting UV-Vis absorption (e.g., λmax ~520 nm in aqueous solution). Computational modeling (DFT/B3LYP with 6-31G* basis set) can predict charge distribution and compare with experimental data from cyclic voltammetry (e.g., redox potentials for anthraquinone/semiquinone transitions) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR band shifts)?

  • Methodological Answer: Contradictions may arise from tautomerism or aggregation. For example:

  • Variable-temperature NMR can identify dynamic processes (e.g., amine proton exchange).
  • DOSY experiments differentiate aggregates from monomers in solution .
  • X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does this compound interact with cellulose in textile dyeing applications, and what mechanistic insights exist?

  • Methodological Answer: The sulfonate groups facilitate binding via electrostatic interactions with cellulose’s hydroxyl groups. Mechanistic studies involve:

  • Adsorption isotherms (Langmuir/Freundlich models) to quantify binding affinity.
  • FT-IR mapping of dyed fabrics to confirm covalent vs. non-covalent interactions .

Q. What are the environmental implications of degradation byproducts, and how can they be tracked?

  • Methodological Answer: Degradation under UV/oxidizing conditions may release sulfonated aromatic amines. Use:

  • LC-MS/MS (ESI-negative mode) with MRM transitions to detect trace byproducts.
  • Toxicity assays (e.g., Daphnia magna bioassays) to evaluate ecological impact .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt
Reactant of Route 2
Reactant of Route 2
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt

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